5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a furan ring, a morpholine moiety, and a thiazolopyridazinone core, which collectively contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the fluorobenzyl and furan derivatives, which are then subjected to cyclization reactions to form the thiazolopyridazinone core. Common reagents used in these reactions include halogenating agents, cyclization catalysts, and various solvents to facilitate the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for use in coatings, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s ability to bind to these targets and modulate their activity can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-bromobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-methylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
Uniqueness
The uniqueness of 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-14-4-1-3-13(11-14)12-25-19(26)17-18(16(23-25)15-5-2-8-28-15)29-20(22-17)24-6-9-27-10-7-24/h1-5,8,11H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDLZVBVNVYKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC(=CC=C4)F)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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